4-(3-methoxybenzoyl)benzoic Acid
Overview
Description
Scientific Research Applications
Radiopharmaceutical applications: A study by Akbar (2018) found that the 99mTc-4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino) benzoic acid complex demonstrates high radiolabelling yield, stability, and potential for liver and spleen imaging, indicating its use in diagnostic medicine (Akbar, 2018).
Toxicological studies: Research by Gorokhova et al. (2020) on the subchronic oral intake of 4-methoxybenzoic acid and other benzoic acid derivatives showed potential liver and kidney damage, highlighting the importance of understanding their toxicity (Gorokhova et al., 2020).
Antibacterial applications: A 2018 study by Satpute, Gangan, and Shastri reported that a novel 3-Hydroxy Benzoic Acid Hybrid Derivative showed potential antibacterial activity, suggesting its use in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Food irradiation: Gaisberger and Solar (2001) found that γ-radiation induced hydroxylation of methoxy- and hydroxy-benzoic acids can be used in food irradiation, leading to significant hydroxylation products (Gaisberger & Solar, 2001).
Plant cell metabolism: Research by Harms and Prieß (1973) showed that O-demethylation of para methoxy groups in benzoic acids in wheat seedlings produces various acids, indicating possible compartmentalization of plant cells (Harms & Prieß, 1973).
Material science: A study by Amarnath and Palaniappan (2005) revealed that Polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, making it promising for high-power electronic applications (Amarnath & Palaniappan, 2005).
Safety and Hazards
Properties
IUPAC Name |
4-(3-methoxybenzoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMXNDLBJCBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434986 | |
Record name | 4-(3-methoxybenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156727-76-3 | |
Record name | 4-(3-methoxybenzoyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.